Isolinamarin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Spirulina platensis, a dietary supplement, exhibits immune-stimulating and antiviral activities : It activates macrophages, NK cells, T cells, B cells, and stimulates the production of Interferon gamma (IFN-γ) and other cytokines. It contains natural substances that are potent inhibitors against several enveloped viruses, blocking viral absorption/penetration and some replication stages (Yakoot & Salem, 2012).

Fumaric acid, used in psoriasis, has immunomodulatory and neuroprotective effects : It reduces peripheral CD4+ and CD8+ T-lymphocytes via apoptosis induction and has an inhibitory effect on nuclear factor kappa B (NF-κB)-dependent transcription of tumor necrosis factor-alpha (TNF-α) in human endothelial cells. It shows preservation of myelin and axonal density in the plaque in a mouse model of central nervous system demyelination (Gold, Linker, & Stangel, 2012).

Silymarin from 'milk thistle' is used for hepatoprotection : It consists of four flavonolignan isomers and offers protection in various toxic models of experimental liver diseases through antioxidative, anti-lipid peroxidative, antifibrotic, anti-inflammatory, membrane stabilizing, immunomodulatory, and liver regenerating mechanisms. It has clinical applications in alcoholic liver diseases, liver cirrhosis, Amanita mushroom poisoning, viral hepatitis, and other conditions (Pradhan & Girish, 2006).

Linaria reflexa, used in North African folk medicine, exhibits antioxidant and antidiabetic properties : Its extracts contain glycosyl flavonoids like isolinariin A, B, D, and E, and demonstrate significant decrease in blood glucose levels in diabetic rats, suggesting a potential for treating diabetes (Cheriet et al., 2017).

Silymarin's flavolignans, such as silybin, isosilybin, silychristin, and silydianin, show antioxidant and protective activities : This is related to the activation of the nuclear factor erythroid 2 (NFE2)-related factor 2 (Nrf2), a master regulator of the cytoprotector response (Vargas-Mendoza et al., 2020).

将来の方向性

While specific future directions for research on Isolinamarin are not available in the search results, its potential as an antitumor agent suggests that future research could focus on further elucidating its mechanism of action, optimizing its synthesis, and conducting preclinical and clinical trials to assess its efficacy and safety in treating cancer .

特性

IUPAC Name |

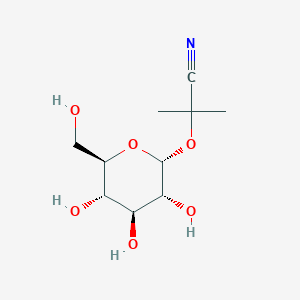

2-methyl-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO6/c1-10(2,4-11)17-9-8(15)7(14)6(13)5(3-12)16-9/h5-9,12-15H,3H2,1-2H3/t5-,6-,7+,8-,9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLTCHMYAEJEXBT-SYHAXYEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)OC1C(C(C(C(O1)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C#N)O[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isolinamarin | |

CAS RN |

14605-42-6 |

Source

|

| Record name | Isolinamarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014605426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ISOLINAMARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F69B8EXZ9W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(diethylamino)ethyl]-2,5-dimethoxy-4-methylbenzenesulfonamide](/img/structure/B1181151.png)

![N-[2-(diethylamino)ethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B1181152.png)

![2,5-dichloro-N-[2-(diethylamino)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B1181153.png)

![3,4-dichloro-N-[2-(diethylamino)ethyl]-2-methoxybenzenesulfonamide](/img/structure/B1181156.png)